

Unraveling Cinnamtannin B1: A Technical Guide to its Structural Elucidaion and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation and stereochemical determination of **Cinnamtannin B1**, a trimeric A-type proanthocyanidin. Found in various species of the Cinnamomum genus, this natural product has garnered significant interest for its diverse biological activities. This document details the key experimental methodologies, presents a consolidated summary of quantitative spectroscopic data, and visualizes the structural relationships and experimental workflows.

Structural Characterization of Cinnamtannin B1

The definitive structure of **Cinnamtannin B1** has been established as epicatechin- $(2\beta \rightarrow O \rightarrow 7, 4\beta \rightarrow 8)$ -epicatechin- $(4\beta \rightarrow 8)$ -epicatechin. This complex architecture, featuring both A-type and B-type interflavan linkages, has been meticulously pieced together through a combination of advanced spectroscopic techniques.

Molecular Formula and Mass Spectrometry

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) has been instrumental in determining the molecular formula of **Cinnamtannin B1** as C₄₅H₃₆O₁₈.[1] This technique provides a highly accurate mass measurement, which is a fundamental first step in the structural elucidation of a novel compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy



Extensive one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy has been the cornerstone of elucidating the complex connectivity and stereochemistry of **Cinnamtannin B1**. Experiments such as ¹H NMR, ¹³C NMR, DEPTQ-135, Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) have been employed to assign the proton and carbon signals and to establish the linkages between the three epicatechin units.[1][2]

Stereochemistry Determination

The relative and absolute stereochemistry of **Cinnamtannin B1** has been confirmed through a combination of NMR techniques, including ¹H iterative Full Spin Analysis (HiFSA), and Electronic Circular Dichroism (ECD).[1] ECD spectroscopy is particularly powerful for determining the absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light.[1]

Quantitative Data Summary

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **Cinnamtannin B1**, compiled from published literature.[2] These data are crucial for the identification and verification of this compound in natural extracts and synthetic samples.



Position	¹³ C Chemical Shift (ppm)	¹ H Chemical Shift (ppm, J in Hz)
Unit I (Top)		
2	99.8	-
3	66.5	4.15 (d, 3.4)
4	28.9	3.30 (d, 3.4)
4a	106.1	-
5	155.0	-
6	97.2	6.01 (s)
7	156.4	-
8	100.2	-
8a	153.2	-
1'	131.5	-
2'	115.0	6.98 (d, 1.8)
5'	115.7	6.78 (d, 8.2)
6'	118.9	6.85 (dd, 8.2, 1.8)
Unit II (Middle)		
2	79.1	5.15 (br s)
3	72.1	4.28 (m)
4	36.9	4.88 (d, 4.0)
4a	106.9	-
5	156.9	-
6	96.0	6.08 (s)
7	157.6	-
8	107.2	-



8a	154.5	-
1'	132.0	-
2'	115.2	7.05 (d, 1.8)
5'	115.9	6.80 (d, 8.2)
6'	119.1	6.90 (dd, 8.2, 1.8)
Unit III (Bottom)		
2	80.5	4.75 (d, 7.8)
3	67.5	4.05 (m)
4	28.5	2.85 (dd, 16.5, 5.5), 2.75 (dd, 16.5, 8.5)
4a	100.1	-
5	157.0	-
6	95.8	5.95 (s)
7	156.8	-
8	106.5	-
8a	155.8	-
1'	131.8	-
2'	115.5	7.10 (d, 1.8)
5'	116.1	6.82 (d, 8.2)
6'	119.5	6.95 (dd, 8.2, 1.8)

Note: Chemical shifts are reported in ppm relative to TMS. Data acquired in Methanol-d4.

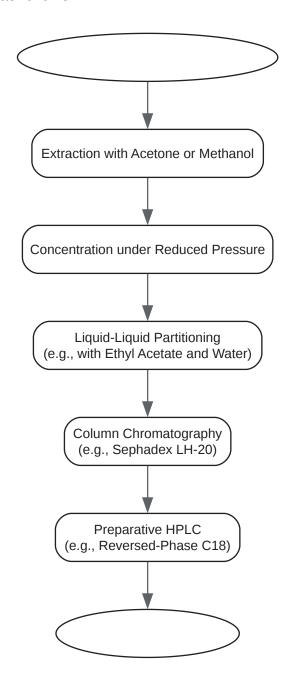
Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the structural elucidation of **Cinnamtannin B1**.



Isolation and Purification

Cinnamtannin B1 is typically isolated from the bark of Cinnamomum species. A general workflow for its isolation is as follows:



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Figure 1. General workflow for the isolation of Cinnamtannin B1.



High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)

- Instrument: Agilent 6530 Accurate-Mass Q-TOF LC/MS system or similar.[3]
- Ionization Mode: Positive ion mode.
- Mobile Phase: A typical mobile phase is a gradient of water with 0.1% formic acid and acetonitrile.[3]
- Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol at a concentration of approximately 1 mg/mL.
- Data Analysis: The acquired mass spectrum is analyzed to determine the accurate mass of the molecular ion ([M+H]+), which is then used to calculate the elemental composition. For Cinnamtannin B1, the protonated molecule is observed at m/z 865.1980, corresponding to the molecular formula C₄₅H₃₇O₁₈+.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: Bruker AVANCE II 400 MHz or 900 MHz NMR spectrometer, or equivalent.[1][3]
- Solvent: Methanol-d4 is a commonly used solvent.[1]
- Temperature: Spectra are typically acquired at room temperature (e.g., 298 K).[1]
- ¹H NMR: Standard pulse sequences are used to acquire the proton spectrum.
- ¹³C NMR: Proton-decoupled spectra are acquired to observe all carbon signals. DEPTQ-135 experiments can be used to differentiate between CH, CH₂, and CH₃ groups.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs are used to acquire these spectra, which are essential for establishing proton-proton and proton-carbon correlations, respectively. These correlations are pieced together to build the carbon skeleton and determine the points of linkage between the epicatechin units.
- Data Processing: NMR data is processed using software such as Bruker TopSpin. Chemical shifts are referenced to the residual solvent peak.

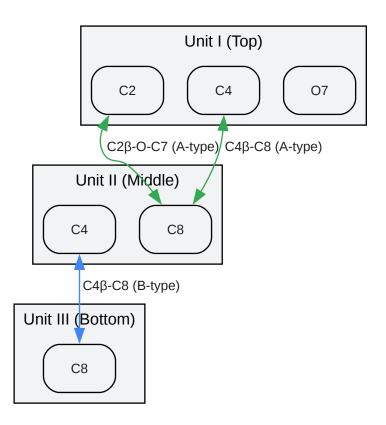


Electronic Circular Dichroism (ECD) Spectroscopy

- Instrument: Jasco J-710 circular dichroism spectrometer or similar.[1]
- Sample Preparation: The purified compound is dissolved in a suitable solvent (e.g., methanol) to a concentration that gives a suitable absorbance in the UV-Vis region.
- Data Acquisition: The ECD spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).
- Data Analysis: The sign and intensity of the Cotton effects in the ECD spectrum are compared with those of known related compounds or with theoretically calculated spectra to determine the absolute configuration of the stereocenters.

Structural Relationships and Connectivity

The following diagram illustrates the key structural features and the connectivity of the three epicatechin units in **Cinnamtannin B1** as determined by NMR spectroscopy.



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Figure 2. Interflavan linkages in Cinnamtannin B1.

This in-depth guide provides a foundational understanding of the structural elucidation and stereochemistry of **Cinnamtannin B1**. The detailed experimental protocols and compiled data serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development who are working with this or structurally related compounds.

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